Home > Products > Screening Compounds P18527 > pml-RARalpha fusion protein ()
pml-RARalpha fusion protein () -

pml-RARalpha fusion protein ()

Catalog Number: EVT-243839
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
pml-RARalpha fusion protein
Overview

The promyelocytic leukemia-retinoic acid receptor alpha fusion protein, commonly referred to as PML-RARalpha, is a chimeric protein resulting from the chromosomal translocation t(15;17)(q24;q21). This genetic alteration is a hallmark of acute promyelocytic leukemia (APL), a subtype of acute myeloid leukemia characterized by the accumulation of immature myeloid cells. The fusion protein plays a critical role in the pathogenesis of APL by disrupting normal hematopoietic differentiation and promoting leukemic transformation.

Source

The PML-RARalpha fusion protein arises from the fusion of the promyelocytic leukemia gene (PML) on chromosome 15 and the retinoic acid receptor alpha gene (RARA) on chromosome 17. This fusion results in the production of a protein that retains the N-terminal domain of PML, which includes a tripartite motif, while lacking significant portions of its C-terminal regions. This alteration impairs the function of PML, which normally contributes to nuclear body formation and tumor suppression, and alters RARA's role as a transcription factor involved in myeloid differentiation .

Classification

PML-RARalpha can be classified based on its isoforms, with three primary variants identified: bcr1, bcr2, and bcr3. These isoforms differ in their C-terminal sequences due to alternative splicing but share a common N-terminal region containing the RBCC (RING-B-box-coiled-coil) motif. The presence of these isoforms contributes to the heterogeneity observed in APL cases .

Synthesis Analysis

Methods

The synthesis of PML-RARalpha occurs through a genetic rearrangement during hematopoietic cell development, specifically involving the following steps:

  1. Chromosomal Translocation: The translocation event leads to the juxtaposition of PML and RARA genes.
  2. Fusion Protein Formation: The resulting mRNA transcript encodes the PML-RARalpha protein, which combines functional domains from both parental proteins.

Technical Details

The generation of this fusion protein is typically detected using techniques such as reverse transcription polymerase chain reaction (RT-PCR) and fluorescence in situ hybridization (FISH), which confirm the presence of the t(15;17) translocation in leukemic cells .

Molecular Structure Analysis

Structure

The PML-RARalpha fusion protein is characterized by its unique structural features:

  • N-terminal Domain: Contains the RBCC motif essential for protein-protein interactions and subcellular localization.
  • Lack of C-terminal Regions: The absence of specific C-terminal domains that are present in wild-type PML results in altered nuclear body dynamics and transcriptional regulation.

Data

Structural studies have shown that PML-RARalpha exists as a multimeric complex within cells, affecting its interaction with other transcription factors and co-regulators .

Chemical Reactions Analysis

Reactions

PML-RARalpha is involved in several critical biochemical reactions:

  1. Transcriptional Repression: It acts primarily as a transcriptional repressor by binding to retinoic acid response elements (RAREs) in target genes, inhibiting their expression.
  2. Recruitment of Co-repressors: The fusion protein recruits co-repressors such as nuclear receptor corepressor (N-CoR) and silencing mediator for retinoid and thyroid hormone receptors (SMRT), leading to chromatin remodeling that silences differentiation-related genes .

Technical Details

The molecular interactions facilitated by PML-RARalpha include post-translational modifications such as SUMOylation, which can influence its stability and function in leukemic cells .

Mechanism of Action

Process

PML-RARalpha disrupts normal myeloid differentiation through several mechanisms:

  • Inhibition of Granulocyte Differentiation: By repressing genes necessary for granulocyte maturation, it leads to an accumulation of promyelocytes.
  • Alteration of Nuclear Bodies: The expression of PML-RARalpha causes dispersion of PML nuclear bodies, disrupting their tumor-suppressive functions .

Data

Studies indicate that treatment with all-trans retinoic acid (ATRA) can induce differentiation in APL cells by promoting degradation of the PML-RARalpha protein, thus alleviating its repressive effects on target genes .

Physical and Chemical Properties Analysis

Physical Properties

PML-RARalpha is predominantly localized within the nucleus due to its N-terminal domains that facilitate nuclear localization. Its expression alters cellular morphology, contributing to leukemic characteristics.

Chemical Properties

The fusion protein interacts with various small molecules used in therapy:

  • All-trans Retinoic Acid: Induces differentiation by promoting degradation of PML-RARalpha.
  • Arsenic Trioxide: Targets cysteine residues within the RBCC motif for degradation, offering therapeutic efficacy against APL .
Applications

Scientific Uses

PML-RARalpha serves as a critical biomarker for diagnosing APL and is central to understanding leukemogenesis. Its study has led to significant advancements in targeted therapies for APL, particularly through differentiation therapy with ATRA and arsenic compounds. Ongoing research aims to elucidate further molecular pathways influenced by this fusion protein to improve treatment strategies for patients with APL and related disorders .

Molecular Pathogenesis of PML-RARα in Acute Promyelocytic Leukemia (APL)

Genetic Origins of the PML-RARα Fusion Protein

Chromosomal Translocation t(15;17)(q24;q21) and Breakpoint Variability

The PML-RARα fusion protein originates from a reciprocal chromosomal translocation between chromosomes 15 and 17, designated t(15;17)(q24;q21). This pathognomonic rearrangement occurs in approximately 95-98% of acute promyelocytic leukemia (APL) cases and results in the fusion of the PML (promyelocytic leukemia) gene on chromosome 15q24 with the RARA (retinoic acid receptor alpha) gene on chromosome 17q21 [1] [2] [4]. The breakpoints within the PML gene exhibit significant variability, occurring in three distinct breakpoint cluster regions (bcr):

  • bcr1 (intron 6): Generates the Long (L) isoform (55-60% of cases)
  • bcr2 (exon 6): Generates the Variant (V) isoform (5-10% of cases)
  • bcr3 (intron 3): Generates the Short (S) isoform (35-40% of cases) [2] [4] [6]

In contrast, the breakpoint within the RARA gene is consistently found in its second intron (intron 2) [2] [9]. The resulting chimeric mRNA transcripts retain the PML sequences upstream of the breakpoint fused in-frame to the RARA sequences downstream of its breakpoint. Alternative splicing further contributes to the generation of the three main PML-RARα protein isoforms (L, V, S), which differ in the length of the PML-derived segment. While the relative prognostic significance of these isoforms remains partially debated, some studies suggest the bcr3 (S) isoform might be associated with higher initial white blood cell counts [4] [9].

Table 1: PML-RARα Isoforms Resulting from Breakpoint Variability

IsoformPML Breakpoint RegionFrequencyKey Structural Feature
Long (L)bcr1 (intron 6)~55-60%Contains most of PML exon 6
Variant (V)bcr2 (exon 6)~5-10%Contains part of PML exon 6
Short (S)bcr3 (intron 3)~35-40%Lacks PML exons 4-6

Structural Domains of PML and RARα in the Chimeric Protein

The PML-RARα fusion protein incorporates critical functional domains from both parental proteins, creating an oncogene with altered functions:

  • PML-derived domains:
  • RBCC/TRIM Motif: This N-terminal domain consists of a RING finger, two B-boxes (B1 and B2), and a Coiled-Coil (CC) region. The RING finger possesses E3 ligase activity, while the Coiled-Coil domain is essential for homodimerization and heterodimerization of PML-RARα. This multimerization capability is crucial for its oncogenic potential, enabling the formation of high-order complexes that aberrantly bind DNA [1] [5] [8].
  • Note: The different isoforms (L, V, S) contain varying portions of the PML protein C-terminal to the RBCC domain, potentially influencing their interaction capabilities.

  • RARα-derived domains:

  • DNA-Binding Domain (DBD, C-domain): Allows the fusion protein to bind Retinoic Acid Response Elements (RAREs) in the DNA of target genes.
  • Ligand-Binding Domain (LBD, E-domain): Binds all-trans retinoic acid (ATRA), albeit with altered affinity and functional consequences compared to wild-type RARα. This domain also contains the critical region for corepressor and coactivator binding [1] [3] [5].
  • Dimerization Interface (F-domain): Facilitates heterodimerization with Retinoid X Receptor (RXR), which is essential for high-affinity DNA binding and transcriptional regulation [3] [9].

The fusion disrupts the normal localization and function of both PML and RARα. Wild-type PML localizes to nuclear bodies (PML-NBs), which are dynamic structures involved in tumor suppression, apoptosis, DNA damage response, and antiviral defense. PML-RARα disrupts these normal PML-NBs, dispersing their components into numerous microspeckles [1] [5] [8]. Wild-type RARα, as a heterodimer with RXR, acts as a ligand-dependent transcriptional regulator controlling myeloid differentiation. PML-RARα subverts this function.

Table 2: Functional Domains in the PML-RARα Fusion Protein

Domain OriginDomain Name/RegionKey Functions in Fusion ProteinConsequence in APL
PMLRING Finger (part of RBCC)E3 ubiquitin ligase activity?Altered protein stability?
B-Boxes (B1/B2) (part of RBCC)Protein interactionsMultimerization
Coiled-Coil (CC) (part of RBCC)Homodimerization/HeterooligomerizationEssential for oncogenic function; Altered DNA binding
RARαDNA-Binding Domain (DBD, C)Binds RAREsAberrant gene regulation
Ligand-Binding Domain (LBD, E)Binds ATRA; Binds corepressors/coactivatorsConstitutive repression; Altered response to ligand
Dimerization Interface (F)Heterodimerization with RXREnhanced DNA binding

Role of PML-RARα in Leukemogenesis

Disruption of Retinoic Acid (RA) Signaling Pathways

PML-RARα exerts a dominant-negative effect over wild-type RARα/RXR signaling, fundamentally disrupting the physiological RA pathway crucial for granulocytic differentiation:

  • Constitutive Transcriptional Repression: At physiological concentrations of RA, PML-RARα binds to RAREs in the regulatory regions of RA target genes (e.g., genes essential for granulocytic differentiation like C/EBPε, RARB, PU.1). Unlike wild-type RARα, which releases corepressors and recruits coactivators upon ligand binding, PML-RARα exhibits enhanced affinity for transcriptional corepressor complexes (e.g., N-CoR, SMRT, Sin3A) and histone deacetylases (HDACs). This results in sustained deacetylation of histones, chromatin condensation, and constitutive repression of RA-responsive genes, even in the presence of physiological RA levels [1] [3] [5].
  • Altered DNA Binding Specificity: PML-RARα homooligomers (formed via the PML Coiled-Coil domain) and PML-RARα/RXR heterodimers can bind to a wider repertoire of DNA sequences compared to wild-type RARα/RXR. This includes atypical RARE motifs (e.g., DR1, DR3, DR4, DR5 with non-canonical spacing) and non-canonical sites, leading to the aberrant regulation of a larger set of genes beyond normal RA targets [3] [9]. Genome-wide studies confirm PML-RARα binding to promoters of key regulators of hematopoiesis like GFI1, RUNX1, GATA2, PU.1 (SPI1), and even RARA, RARB, and RARG themselves [3] [9].
  • Epigenetic Silencing: PML-RARα recruits not only HDACs but also DNA methyltransferases (DNMTs) and histone methyltransferases (e.g., SUV39H1 for H3K9me3, PRC2 for H3K27me3), establishing repressive epigenetic marks at its target gene promoters. This creates a heritable silenced state that reinforces the differentiation block [3] [5] [9].
  • Resistance to Physiological RA: The enhanced stability of the PML-RARα/corepressor/HDAC complex makes it insensitive to physiological concentrations of RA, locking the cell in a repressed state. Pharmacological doses of ATRA are required to induce a conformational change in the PML-RARα LBD, leading to corepressor release, coactivator recruitment (e.g., p300/CBP), histone acetylation, and ultimately, gene reactivation and differentiation [1] [5] [9].

Blockade of Myeloid Differentiation at the Promyelocytic Stage

The primary oncogenic consequence of PML-RARα expression is the arrest of myeloid differentiation at the promyelocyte stage:

  • Direct Inhibition of Differentiation Genes: As described above, PML-RARα directly represses critical transcription factors and genes essential for progression beyond the promyelocyte stage. Key targets include C/EBPε (a late granulocytic differentiation factor) and PU.1 (SPI1) (a master regulator of myeloid development). Repression of C/EBPε is particularly significant, as its expression is required for terminal granulocytic maturation [3] [7] [9]. While C/EBPε is induced later during ATRA treatment, C/EBPβ is identified as a major early PML-RARα/ATRA-responsive gene. PML-RARα (via ATRA) and RARα2 directly transactivate the C/EBPβ promoter. Silencing either PML-RARα or RARα2 enhances basal and ATRA-induced expression of granulocytic markers, while silencing the major wild-type isoform RARα1 blocks it, suggesting C/EBPβ is a crucial early mediator of ATRA-induced differentiation downstream of PML-RARα manipulation [7] [10].
  • Inhibition of Wild-Type PML and RARα Functions: The disruption of PML-NBs by PML-RARα impairs their tumor-suppressive functions, including p53 activation, apoptosis induction, senescence, and maintenance of genomic stability. This creates a permissive environment for leukemic cell survival and proliferation [1] [5] [8]. The dominant-negative effect on wild-type RARα further cripples normal RA-driven differentiation signals.
  • Altered Cell Survival and Self-Renewal: PML-RARα expression can confer enhanced self-renewal properties to hematopoietic precursors and promote their survival by dysregulating apoptotic pathways. This contributes to the accumulation of the malignant promyelocyte clone in the bone marrow [1] [9].
  • Co-operating Events: While PML-RARα is the initiating oncogenic event, APL leukemogenesis often involves secondary genetic mutations. The most frequent cooperating mutations occur in genes like FLT3 (especially internal tandem duplications - ITD), WT1, NRAS, and KRAS. These mutations likely provide proliferative or survival advantages, contributing to the full leukemic phenotype and potentially influencing prognosis or relapse risk. Mutations commonly seen in other AML subtypes (e.g., NPM1, CEBPA, DNMT3A) are rare in APL, highlighting its distinct molecular pathogenesis [2] [4] [9].

Clinical and Diagnostic Significance of PML-RARα in APL

Gold Standard for Diagnosis and Minimal Residual Disease (MRD) Monitoring

The detection of the PML-RARA fusion gene is the absolute diagnostic hallmark of classical APL according to the WHO Classification of Hematolymphoid Tumors. Its identification is essential for:

  • Confirming APL Diagnosis: Morphological suspicion (abnormal promyelocytes) must always be confirmed by molecular or cytogenetic testing for PML-RARA due to the unique treatment implications [4] [8] [9].
  • Risk Stratification: While WBC and platelet count remain the primary basis for initial treatment intensity stratification (Sanz risk score: Low, Intermediate, High), the PML-RARA isoform type (bcr1/L, bcr2/V, bcr3/S) may have potential prognostic value, with bcr3/S potentially associated with higher WBC counts, though this is not universally used for risk adaptation in current protocols [4] [8] [9].
  • Minimal Residual Disease (MRD) Monitoring: Serial quantitative assessment of PML-RARA transcript levels by real-time quantitative reverse transcription PCR (RT-qPCR) is the cornerstone of MRD monitoring in APL. It is used to:
  • Confirm molecular remission (typically after consolidation therapy).
  • Monitor for early molecular relapse (significantly preceding hematological relapse).
  • Guide pre-emptive therapy intervention in case of molecular relapse [2] [4] [6].

Standardized RT-qPCR protocols, often using the Europe Against Cancer (EAC) group methodology, measure the ratio of PML-RARA transcript copies to copies of control genes (e.g., ABL1, GUSB, BCR). MRD levels are reported as a ratio relative to the diagnostic sample level. Detection sensitivity can reach 1 in 10⁴ to 10⁶ cells [6] [9]. External Quality Assessment (EQA) programs are crucial for ensuring accuracy and reproducibility across laboratories, especially for the less common V-isoform and low-level MRD detection [6].

Table 3: Diagnostic Methods for PML-RARα Detection

MethodTargetSensitivityPrimary Clinical UseAdvantages/Limitations
Conventional Cytogenetics (Karyotyping)t(15;17) translocation~5-10% (detects ~85% of cases)Initial screeningLow sensitivity; May miss complex/cryptic variants
Fluorescence In Situ Hybridization (FISH)PML and RARA gene break-apart/rearrangement~1-5%Confirmatory diagnosis; Detects cryptic/complex variantsHigher sensitivity than karyotype; Can detect variant fusions with RARA probes
Reverse Transcription PCR (RT-PCR)PML-RARA fusion transcript~0.1-1% (Qualitative)Confirmatory diagnosis; Isoform typingHigh sensitivity/specificity; Identifies isoform
Real-Time Quantitative RT-PCR (RT-qPCR)PML-RARA fusion transcript copy number~0.001-0.0001%MRD monitoring; Quantification at diagnosisVery high sensitivity; Quantitative; Essential for follow-up
PML Immunofluorescence/ImmunohistochemistryDisrupted PML Nuclear Bodies (microspeckles vs. dots)N/ARapid presumptive testing (within hours)Rapid; Requires expertise; Not definitive (needs molecular confirmation)

Rationale for Targeted Therapies (ATRA and ATO)

The profound understanding of PML-RARα's molecular actions directly led to the development of highly effective differentiation therapy (ATRA) and targeted degradation therapy (Arsenic Trioxide - ATO):

  • All-Trans Retinoic Acid (ATRA): Pharmacological doses of ATRA bind to the RARα LBD within PML-RARα. This induces a conformational change leading to:
  • Dissociation of corepressor complexes (N-CoR/SMRT/HDAC).
  • Recruitment of coactivator complexes (e.g., p300/CBP, histone acetyltransferases).
  • Chromatin remodeling and transcriptional activation of genes driving terminal granulocytic differentiation (e.g., C/EBPβ, C/EBPε).
  • Initiation of degradation of the PML-RARα protein via the ubiquitin-proteasome system (UPS) and caspase-mediated cleavage [1] [5] [8].
  • Arsenic Trioxide (ATO): ATO directly targets the PML moiety of PML-RARα. It binds to cysteine residues in the PML RING and B2 domains, inducing:
  • Conformational changes and sumoylation of PML-RARα.
  • Enhanced ubiquitination via RNF4.
  • Proteasomal degradation of the fusion protein.
  • Restoration of normal PML nuclear body (PML-NB) formation in surviving cells [1] [5] [8].

The combination of ATRA and ATO synergistically targets PML-RARα for degradation, reactivates repressed transcription, induces differentiation, and triggers apoptosis, leading to cure rates exceeding 90% in non-high-risk APL. This paradigm shift in treatment is a direct consequence of understanding the molecular pathogenesis driven by the PML-RARα fusion protein. Resistance, though rare, is often associated with mutations in the PML-RARα LBD (especially the AF2 domain/Co-Activator binding groove) preventing effective ATRA binding or coactivator recruitment, or less commonly, mutations affecting the PML B2 domain reducing ATO sensitivity [5] [9].

Prognostic Significance

The presence of the PML-RARA fusion defines a distinct subtype of AML with a dramatically superior prognosis compared to other AML subtypes when treated with ATRA and ATO-based regimens. However, within APL, prognostic factors exist:

  • Presenting White Blood Cell (WBC) Count: The most robust prognostic factor. High WBC count (>10 x 10⁹/L) is associated with a significantly higher risk of early death (often from bleeding complications like Disseminated Intravascular Coagulation (DIC) or differentiation syndrome) and potentially a slightly higher relapse risk [4] [8] [9].
  • Presenting Platelet Count: Low platelet count (<40 x 10⁹/L) combined with low WBC defines intermediate risk [4] [8].
  • Age: Older age (>60 years) is associated with higher induction mortality [9].
  • FLT3-ITD Mutations: Frequently co-occur with high WBC count and may contribute to increased proliferation and potentially poorer outcomes, though this is less clear in the ATRA+ATO era [4] [9].
  • Molecular Remission Status: Failure to achieve molecular remission (undetectable PML-RARA by sensitive RT-qPCR) after consolidation therapy is a powerful predictor of impending relapse [2] [4] [6].
  • MRD Monitoring: Rising PML-RARA transcript levels during follow-up are the earliest sign of relapse, allowing for pre-emptive therapeutic intervention [6] [9].

The PML-RARα fusion protein is thus not only the central molecular driver of APL pathogenesis but also the critical diagnostic marker, therapeutic target, and the focus of monitoring strategies that underpin the remarkable success in curing this once highly fatal leukemia.

Properties

Product Name

pml-RARalpha fusion protein ()

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.